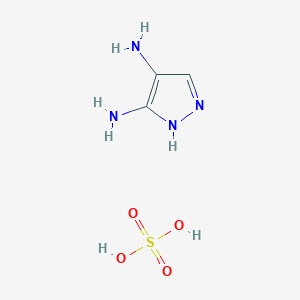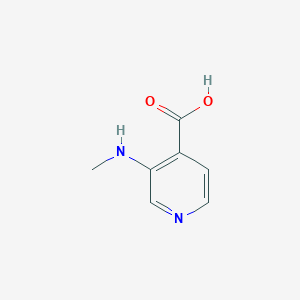
3-(Methylamino)isonicotinic Acid
Descripción general
Descripción
“3-(Methylamino)isonicotinic Acid” is a derivative of isonicotinic acid . Isonicotinic acid is an organic compound with a carboxylic acid substituent at the 4-position . It is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively .
Synthesis Analysis
The synthesis of derivatives of isonicotinic acid has been reported in various studies . For instance, hydrazide derivatives were synthesized using isonicotinic acid hydrazide (INH) as the starting material .Molecular Structure Analysis
The molecular structure of isonicotinic acid derivatives has been investigated using Ab initio and density functional theory DFT/B3LYP levels of theory . The study revealed the conformational analysis of isonicotinic acid .Chemical Reactions Analysis
The chemical reactions involving isonicotinic acid derivatives are complex and can involve various steps . For instance, the reaction with formaldehyde was used for the analysis of thiocyanate .Physical And Chemical Properties Analysis
Isonicotinic acid is a white to off-white crystalline solid . It has a molar mass of 123.111 g·mol−1 and sublimes at 310 °C .Aplicaciones Científicas De Investigación
Use in Antituberculous Activity Research
- Summary of Application: The compound has been used in research related to tuberculosis treatment. It has been found to have impressive antituberculous activity in mice and in vitro .
- Results or Outcomes: The compound showed promising antituberculous activity with a minimum inhibitory concentration (MIC) range of 7.30 μM–19.39 μM. Some analogues were found to be equipotent to the standard drug Ethambutol (MIC 7.64 μM) and more active than the standard drug Pyrazinamide (MIC 50.77 μM) .
Use in Plant Immunity Research
- Summary of Application: The compound has been used in research related to plant immunity. It has been found to induce resistance in cucumber against the fungal pathogen Colletotrichum lagenarium .
- Results or Outcomes: The compound showed promising results in inducing plant immunity. It stimulated or primed the endogenous immunity of plants to combat pathogenic invasions rather than kill the pathogens directly .
Use in Synthetic Chemical Inducers of Plant Immunity
- Summary of Application: The compound has been used in research related to plant immunity. It has been found to induce systemic acquired resistance in plants .
- Results or Outcomes: The compound showed promising results in inducing plant immunity. It stimulated or primed the endogenous immunity of plants to combat pathogenic invasions rather than kill the pathogens directly .
Safety And Hazards
Propiedades
IUPAC Name |
3-(methylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-6-4-9-3-2-5(6)7(10)11/h2-4,8H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSWDRAGEBOUER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)isonicotinic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



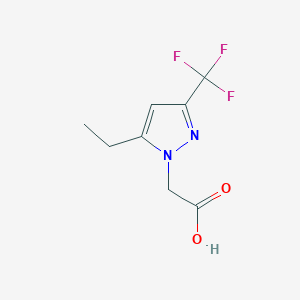

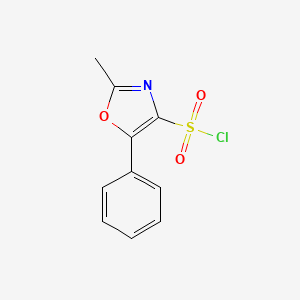

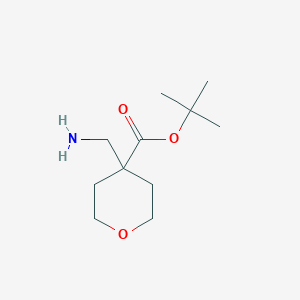
![7-Nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1530519.png)
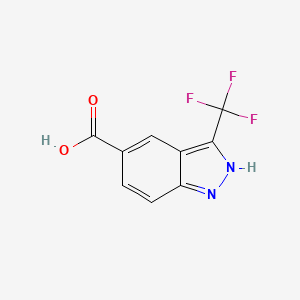
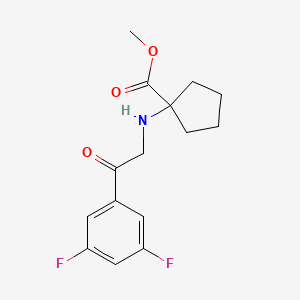
![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B1530522.png)
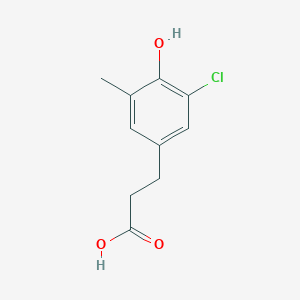
![Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate](/img/structure/B1530528.png)
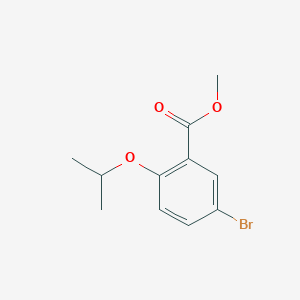
![1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine](/img/structure/B1530531.png)
